ADU-S100

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

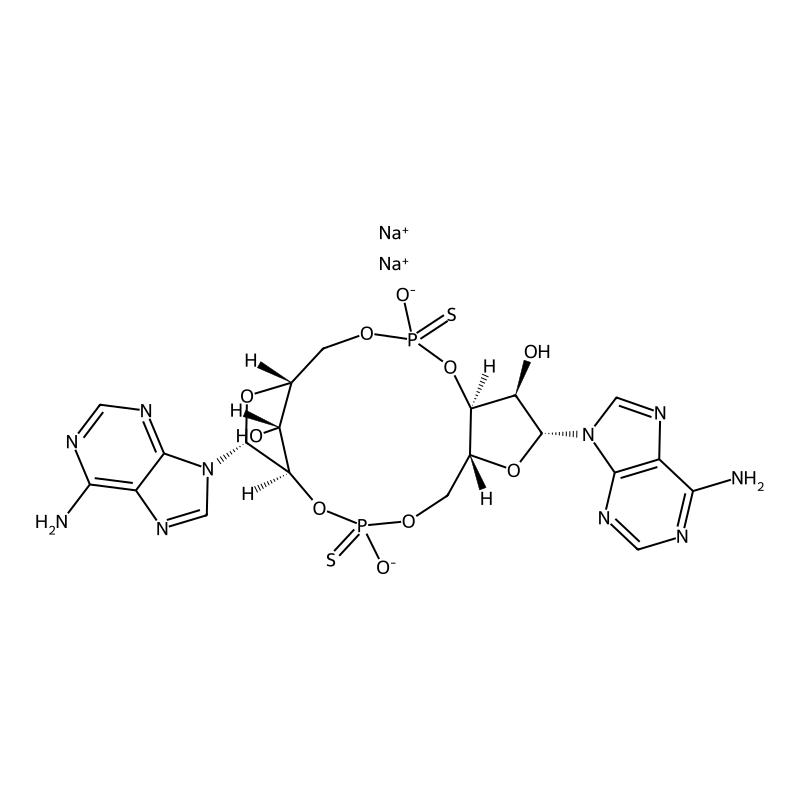

ADU-S100, also known as MIW815, is a synthetic cyclic dinucleotide that acts as an agonist for the Stimulator of Interferon Genes (STING) pathway. This compound is designed to activate the innate immune system, particularly enhancing the body’s response against cancer cells. The chemical formula for ADU-S100 is with a CAS number of 1638750-95-4. It has garnered attention for its potential therapeutic applications in oncology due to its ability to induce a robust immune response by stimulating the production of various cytokines and chemokines .

ADU-S100 functions as a STING agonist. Upon entering a cell, ADU-S100 binds to the STING protein, triggering a signaling pathway that leads to the production of immune molecules like interferons and cytokines []. These molecules help activate various immune cells and enhance the body's defense mechanisms.

- Formation of cyclic dinucleotide: Starting from appropriate nucleotide precursors.

- Phosphorothioate modification: Introducing phosphorothioate linkages to protect against enzymatic degradation.

- Purification: Using chromatographic techniques to isolate the final product with high purity.

These steps ensure that ADU-S100 retains its biological activity while being resistant to degradation in physiological conditions .

In vitro studies have shown that ADU-S100 can effectively stimulate immune responses in various cancer cell lines. For instance, it has been reported to induce immune-mediated cytotoxicity against glioblastoma cells when co-cultured with peripheral blood mononuclear cells (PBMCs) at concentrations ranging from 12.5 µM to 50 µM . In vivo studies have demonstrated that administration of ADU-S100 can significantly inhibit tumor growth in mouse models, enhancing lymphocyte infiltration and promoting anti-tumor immunity .

ADU-S100 is primarily being investigated for its applications in cancer immunotherapy. Its ability to activate STING makes it a promising candidate for enhancing anti-tumor immune responses. Clinical trials are underway to evaluate its efficacy in various cancers, including breast cancer and glioblastoma. Additionally, it has potential applications in combination therapies with other immunotherapeutic agents like checkpoint inhibitors .

Research has indicated that ADU-S100 interacts synergistically with other immunomodulatory agents, such as OX40 receptor agonists and PD-L1 inhibitors, enhancing T-cell priming and promoting durable tumor regression . Interaction studies have shown that ADU-S100 can modulate dendritic cell function, increasing the expression of costimulatory molecules necessary for effective T-cell activation .

ADU-S100 shares structural similarities with several other compounds that act on the STING pathway or exhibit similar immunomodulatory effects. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Notable Features |

|---|---|---|---|

| ADU-S100 (MIW815) | Cyclic dinucleotide | STING agonist; induces type I interferon production | High stability due to phosphorothioate modifications |

| Cyclic GMP-AMP (cGAMP) | Natural cyclic dinucleotide | Endogenous STING activator; produced by cGAS | Naturally occurring; less stable |

| 2'3'-c-di-AM(PS)2 (Rp,Rp) | Synthetic analog | STING agonist; higher affinity than cGAMP | Enhanced stability; superior immune activation |

| DMXAA (5,6-Dimethylxanthenone-4-acetic acid) | Small molecule | Induces TNF-alpha production via STING | Not as selective for STING |

ADU-S100's unique phosphorothioate modifications provide enhanced stability and bioavailability compared to natural cyclic dinucleotides like cGAMP, making it a more effective therapeutic candidate in clinical settings .

ADU-S100 is a bisphosphothioate analog of cyclic di-AMP, characterized by sulfur substitutions at non-bridging oxygen atoms in the internucleotide phosphate bridges. This structural modification enhances binding affinity to STING and confers resistance to enzymatic degradation by ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP1). The molecule comprises two adenosine moieties linked via a cyclic dinucleotide backbone with alternating 2’→5’ and 3’→5’ phosphorothioate bonds.

Key structural features include:

- Cyclic phosphorothioate backbone: Replaces oxygen atoms with sulfur, reducing susceptibility to hydrolysis.

- Adenosine nucleosides: Positioned in a cyclic configuration to optimize STING interaction.

- Rp,Rp stereochemistry: Ensures proper spatial arrangement for receptor binding.

Physicochemical Properties

The physicochemical properties of ADU-S100 vary slightly depending on its salt form (e.g., disodium, ammonium, or free acid). Below is a comparative analysis:

Data compiled from PubChem entries, DrugBank, and vendor specifications.

Stereochemical Configuration and Isomerism

ADU-S100 exists as a single enantiomer with defined stereochemistry at critical phosphorothioate bonds. The Rp,Rp configuration ensures optimal binding to STING’s cyclic dinucleotide-binding domain. Deviations from this stereochemistry (e.g., Sp,Ss or mixed configurations) result in reduced agonistic activity.

Analytical Characterization

ADU-S100 is rigorously characterized to ensure purity and structural integrity:

- HPLC: Used to quantify encapsulated or free ADU-S100 in formulations, with detection at 258 nm.

- NMR and LC/MS: Validate molecular weight (734.5 g/mol for disodium salt) and confirm absence of impurities.

- Endotoxin Testing: Ensures freedom from bacterial contaminants using HEK-Blue™ cell-based assays.

Chemical Formula and Molecular Weight

ADU-S100 represents a synthetic cyclic dinucleotide compound with distinct molecular characteristics that differentiate it from naturally occurring nucleotides [1]. The chemical formula for ADU-S100 disodium salt is C₂₀H₂₂N₁₀Na₂O₁₀P₂S₂, reflecting its complex dinucleotide structure with incorporated sodium counterions [1] [2]. The molecular weight of the disodium salt form is precisely 734.5 daltons, which has been consistently reported across multiple analytical studies [1] [5] [8].

The free acid form of ADU-S100, designated with the Chemical Abstracts Service registry number 1638241-89-0, exhibits a molecular weight of 690.5 daltons [11] [15]. This molecular weight difference of approximately 44 daltons between the free acid and disodium salt forms directly corresponds to the replacement of two protons with two sodium cations in the salt formulation [8].

Table 1: Molecular Weight Specifications for ADU-S100 Forms

| Form | Chemical Formula | Molecular Weight (Da) | CAS Number |

|---|---|---|---|

| Free Acid | C₂₀H₂₄N₁₀O₁₀P₂S₂ | 690.5 | 1638241-89-0 |

| Disodium Salt | C₂₀H₂₂N₁₀Na₂O₁₀P₂S₂ | 734.5 | 1638750-95-4 |

| Ammonium Salt | C₂₀H₃₀N₁₂O₁₀P₂S₂ | 724.6 | Not specified |

The International Union of Pure and Applied Chemistry name for ADU-S100 disodium salt is disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol [22]. This systematic nomenclature reflects the complex tricyclic structure and the specific stereochemical arrangements present in the molecule [8].

Stereochemical Configuration and Isomeric Forms

ADU-S100 exhibits a highly specific stereochemical configuration that is fundamental to its biological activity and stability profile [10]. The compound exists as the Rp,Rp-diastereoisomer, indicating that both phosphorothioate centers possess the R configuration at the phosphorus atoms [10] [13]. This stereochemical arrangement has been confirmed through X-ray crystallographic analysis and enzymatic digestion studies [18] [21].

The stereochemical designation of ADU-S100 is formally described as (2′-5′)Rp/(3′-5′)Rp-phosphorothioate configuration [18] [21]. This specific arrangement distinguishes ADU-S100 from other possible diastereoisomers, including the Rp,Sp, Sp,Rp, and Sp,Sp configurations [13]. Research has demonstrated that the Rp,Rp diastereoisomer exhibits superior type I interferon production compared to mixed Rp/Sp diastereoisomers or the parent cyclic adenosine monophosphate compound [10].

Table 2: Stereochemical Analysis of ADU-S100 Phosphorothioate Centers

| Phosphorothioate Position | Stereochemical Configuration | Bond Type | Enzymatic Susceptibility |

|---|---|---|---|

| 2′-5′ linkage | Rp | Mixed linkage | svPDE hydrolysis |

| 3′-5′ linkage | Rp | Mixed linkage | Resistant to nP1 |

The mixed linkage design of ADU-S100 incorporates both 2′-5′ and 3′-5′ phosphodiester connections between the adenosine nucleotides [7] [14]. This mixed linkage configuration mimics the naturally occurring cyclic guanosine monophosphate-adenosine monophosphate produced by cyclic guanosine monophosphate-adenosine monophosphate synthase, which also contains a 2′-5′, 3′-5′ mixed linkage pattern [10] [13]. The incorporation of this mixed linkage design enhances binding affinity to Stimulator of Interferon Genes compared to conventional 3′-3′ linked cyclic dinucleotides [13] [14].

Isomeric analysis reveals that ADU-S100 can theoretically exist in four possible stereoisomeric forms based on the configurations at the two phosphorothioate centers [13]. However, synthetic protocols have been developed to selectively produce the desired Rp,Rp-isomer through controlled sulfurization procedures using specific reagents such as Beaucage reagent [13]. The selective formation of the Rp configuration has been achieved through a two-step sulfurization process that demonstrates stereoselectivity for the desired R configuration at phosphorus [13].

Phosphorothioate Modifications and Mixed Linkage Design

The phosphorothioate modifications in ADU-S100 represent a critical structural feature that confers enhanced stability against nuclease degradation while maintaining biological activity [6] [10]. The replacement of non-bridging oxygen atoms with sulfur atoms in both phosphodiester linkages creates thiophosphodiester bonds that resist hydrolysis by phosphodiesterases present in biological systems [6] [13].

The phosphorothioate backbone modifications serve multiple functional purposes beyond nuclease resistance [6]. These modifications increase the hydrophobicity of the cyclic dinucleotide, facilitating improved cellular uptake compared to unmodified cyclic dinucleotides [6]. The sulfur substitution also contributes to enhanced immunoreactive activity, making ADU-S100 a more potent activator of innate immune pathways [6].

Table 3: Structural Characteristics of Phosphorothioate Linkages in ADU-S100

| Structural Feature | Specification | Functional Impact |

|---|---|---|

| Phosphorothioate Bond Length | 1.95 Å (P-S) | Enhanced stability |

| Sulfur Atom Position | Non-bridging | Nuclease resistance |

| Stereochemistry | Rp,Rp configuration | Optimal binding affinity |

| Linkage Pattern | 2′-5′, 3′-5′ mixed | Enhanced receptor recognition |

The mixed linkage design of ADU-S100 incorporates both 2′-5′ and 3′-5′ phosphodiester connections, creating a unique structural motif that differentiates it from bacterial cyclic dinucleotides [14] [19]. This mixed linkage pattern positions ADU-S100 as a structural analog of endogenous mammalian cyclic guanosine monophosphate-adenosine monophosphate, which naturally contains the same 2′-5′, 3′-5′ mixed linkage arrangement [10] [14]. The phosphate bridge configuration containing both 2′-5′ and 3′-5′ linkages results in enhanced binding affinity to Stimulator of Interferon Genes and more effective immune activation compared to canonical 3′-3′ linked bacterial cyclic dinucleotides [14].

ADU-S100 demonstrates markedly different solubility characteristics depending on its salt form and chemical environment. The disodium salt form exhibits high water solubility, with concentrations exceeding 36.7 mg/mL (equivalent to >50 mM) at ambient temperature [1] [2]. This enhanced aqueous solubility of the disodium salt represents a significant improvement over the free acid form, which displays limited water solubility at only 2.19 mg/mL [3]. The substantial difference in solubility between these forms can be attributed to the ionic nature of the disodium salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules.

The compound exhibits solubility in organic solvents, particularly dimethyl sulfoxide, where concentrations of 10 mM can be readily achieved [5]. The ammonium salt form presents intermediate solubility characteristics, with water solubility limited to approximately 0.5 mg/mL, requiring ultrasonic treatment and warming to 60°C for optimal dissolution [6]. These solubility variations demonstrate the critical importance of salt selection in pharmaceutical formulation development.

| Salt Form | Water Solubility | DMSO Solubility | Special Requirements |

|---|---|---|---|

| Free Acid | 2.19 mg/mL | 2 mg/mL | Sonication recommended |

| Disodium Salt | >36.7 mg/mL (>50 mM) | Not specified | Readily soluble |

| Ammonium Salt | 0.5 mg/mL | 15 mg/mL | Ultrasonic + 60°C heating |

The solution behavior of ADU-S100 is significantly influenced by pH conditions. In physiological pH environments (pH 7.4), the compound maintains structural integrity and exhibits controlled release characteristics when formulated in appropriate delivery systems [7] [8]. However, under acidic conditions (pH 5.5), accelerated release patterns are observed, particularly from pH-sensitive carrier systems. This pH-dependent behavior has been exploited in the development of acid-responsive nanocarriers that capitalize on the lower pH environment of tumor tissues for targeted drug release [7].

Stability Analysis and Degradation Pathways

The stability profile of ADU-S100 reveals a complex relationship between environmental conditions and molecular integrity. Under physiological conditions, particularly in serum at 37°C, ADU-S100 demonstrates a relatively short half-life of 2.8 hours, with greater than 90% of the compound degraded within 12 hours and becoming undetectable by 24 hours [9]. This rapid degradation follows monoexponential kinetics and represents a significant challenge for systemic administration.

| Environmental Condition | Stability Profile | Degradation Rate | Reference |

|---|---|---|---|

| Serum (37°C) | Half-life: 2.8 hours | >90% degraded in 12h | [9] |

| pH 7.4 PBS | Sustained release when protected | Variable | [7] |

| pH 5.5 buffer | Accelerated degradation | Faster than neutral pH | [7] [8] |

| Storage at -20°C | Stable for months | Minimal degradation | [2] |

| Storage at 4°C | Stable for 6 months | Slow degradation | [5] |

The primary degradation pathway involves enzymatic hydrolysis by phosphodiesterases present in biological fluids and cellular environments [9] [10]. However, ADU-S100 demonstrates enhanced resistance to phosphodiesterase-mediated degradation compared to natural cyclic dinucleotides due to its phosphorothioate backbone modifications. The dithio-phosphorothioate linkages provide significant protection against enzymatic cleavage while maintaining biological activity [11].

Oxidative stability studies reveal that ADU-S100 exhibits superior resistance to oxidative degradation compared to many cyclic dinucleotide analogues. When exposed to hydrogen peroxide under controlled conditions, the compound maintains structural integrity better than natural cyclic dinucleotides, though some degradation occurs under extreme oxidative stress [12] [13]. This enhanced oxidative stability contributes to its suitability for pharmaceutical applications where oxidative stress may be encountered.

Temperature-dependent stability analysis indicates that ADU-S100 maintains structural integrity when stored as a dry powder at -20°C for extended periods exceeding 12 months [2]. At elevated temperatures, thermal decomposition becomes more prominent, though specific thermal transition temperatures have not been extensively characterized in the available literature. The compound demonstrates sensitivity to freeze-thaw cycles, requiring careful handling during storage and preparation of stock solutions.

Salt Forms and Crystalline Properties

ADU-S100 exists in multiple salt forms, each exhibiting distinct physicochemical properties that influence its pharmaceutical utility. The three primary salt forms identified in the literature include the free acid, disodium salt, and ammonium salt, with each form possessing unique molecular formulas and corresponding molecular weights [14] [15] [16].

The free acid form (C₂₀H₂₄N₁₀O₁₀P₂S₂) represents the base compound with a molecular weight of 690.54 g/mol and CAS number 1638241-89-0 [3]. This form exhibits limited aqueous solubility but serves as the parent compound for salt formation. The disodium salt form (C₂₀H₂₂N₁₀Na₂O₁₀P₂S₂) represents the most commonly utilized pharmaceutical form, with a molecular weight of 734.5 g/mol and CAS number 1638750-95-4 [14] [17]. This salt form demonstrates superior water solubility and represents the predominant form used in research and clinical applications.

| Property | Free Acid | Disodium Salt | Ammonium Salt |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₄N₁₀O₁₀P₂S₂ | C₂₀H₂₂N₁₀Na₂O₁₀P₂S₂ | C₂₀H₃₀N₁₂O₁₀P₂S₂ |

| Molecular Weight | 690.54 g/mol | 734.5 g/mol | 724.6 g/mol |

| CAS Number | 1638241-89-0 | 1638750-95-4 | 1638750-96-5 |

| Appearance | White crystalline | White crystalline powder | White solid |

| Primary Application | Synthesis intermediate | Commercial/clinical use | Research alternative |

The ammonium salt form (C₂₀H₃₀N₁₂O₁₀P₂S₂) presents an alternative salt option with a molecular weight of 724.6 g/mol and CAS number 1638750-96-5 [15] [6]. This form exhibits intermediate solubility characteristics and may offer advantages in specific formulation contexts where sodium content must be minimized.

Crystallographic analysis of ADU-S100 has been conducted through X-ray crystal structures of the compound in complex with target proteins, particularly the STING receptor [18] [19]. The crystal structure of human STING in complex with ADU-S100 has been resolved, providing detailed insights into the molecular interactions and binding orientation. These structural studies reveal that ADU-S100 adopts a U-shaped conformation when bound to STING, similar to natural cyclic dinucleotides, with the phosphorothioate modifications maintaining the essential binding interactions while providing enhanced stability [18].

The crystalline properties of ADU-S100 salts influence their physical handling characteristics and formulation behavior. The disodium salt typically appears as a white crystalline powder with good flow properties suitable for pharmaceutical processing [2]. Polymorphic analysis indicates that different crystalline forms may exist depending on crystallization conditions, though comprehensive polymorphic screening data is limited in the available literature [20]. The presence of water molecules in crystal lattices can significantly affect stability and solubility characteristics, making hydration state analysis an important consideration for pharmaceutical development.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Razavi-Shearer D, Razavi H. Global prevalence of hepatitis B virus infection and prevention of mother-to-child transmission - Authors' reply. Lancet Gastroenterol Hepatol. 2018 Sep;3(9):599. doi: 10.1016/S2468-1253(18)30199-7. Epub 2018 Aug 8. PubMed PMID: 30102181.

3: Vakharia PP, Chopra R, Silverberg NB, Silverberg JI. Efficacy and Safety of Topical Cantharidin Treatment for Molluscum Contagiosum and Warts: A Systematic Review. Am J Clin Dermatol. 2018 Aug 10. doi: 10.1007/s40257-018-0375-4. [Epub ahead of print] Review. PubMed PMID: 30097988.

4: Cruz-Rojas C, SanJuan-Reyes N, Fuentes-Benites MPAG, Dublan-García O, Galar-Martínez M, Islas-Flores H, Gómez-Oliván LM. Acesulfame potassium: Its ecotoxicity measured through oxidative stress biomarkers in common carp (Cyprinus carpio). Sci Total Environ. 2018 Aug 4;647:772-784. doi: 10.1016/j.scitotenv.2018.08.034. [Epub ahead of print] PubMed PMID: 30096667.

5: Cárdenas-Pérez S, Chanona-Pérez JJ, Güemes-Vera N, Cybulska J, Szymanska-Chargot M, Chylinska M, Kozioł A, Gawkowska D, Pieczywek PM, Zdunek A. Corrigendum to "Structural, mechanical and enzymatic study of pectin and cellulose during mango ripening" [Carbohydr. Polym. 196 (2018) 313-321]. Carbohydr Polym. 2018 Oct 15;198:328. doi: 10.1016/j.carbpol.2018.06.083. Epub 2018 Jun 27. PubMed PMID: 30093006.

6: Scietti L, Chiapparino A, De Giorgi F, Fumagalli M, Khoriauli L, Nergadze S, Basu S, Olieric V, Cucca L, Banushi B, Profumo A, Giulotto E, Gissen P, Forneris F. Molecular architecture of the multifunctional collagen lysyl hydroxylase and glycosyltransferase LH3. Nat Commun. 2018 Aug 8;9(1):3163. doi: 10.1038/s41467-018-05631-5. PubMed PMID: 30089812; PubMed Central PMCID: PMC6082870.

7: Zeng J, Liu H, Rong X, Wang B, Yang Y, Gao X, Wu T, Hong Y. Clinical and radiographic outcomes of cervical disc arthroplasty with Prestige-LP Disc: a minimum 6-year follow-up study. BMC Musculoskelet Disord. 2018 Aug 7;19(1):285. doi: 10.1186/s12891-018-2201-9. PubMed PMID: 30086733; PubMed Central PMCID: PMC6081809.

8: Kaczmarek-Hajek K, Zhang J, Kopp R, Grosche A, Rissiek B, Saul A, Bruzzone S, Engel T, Jooss T, Krautloher A, Schuster S, Magnus T, Stadelmann C, Sirko S, Koch-Nolte F, Eulenburg V, Nicke A. Re-evaluation of neuronal P2X7 expression using novel mouse models and a P2X7-specific nanobody. Elife. 2018 Aug 3;7. pii: e36217. doi: 10.7554/eLife.36217. [Epub ahead of print] PubMed PMID: 30074479.

9: Figueira JSB, Pacheco LB, Lobo I, Volchan E, Pereira MG, de Oliveira L, David IA. "Keep That in Mind!" The Role of Positive Affect in Working Memory for Maintaining Goal-Relevant Information. Front Psychol. 2018 Jul 19;9:1228. doi: 10.3389/fpsyg.2018.01228. eCollection 2018. PubMed PMID: 30072937; PubMed Central PMCID: PMC6060567.

10: De Pieri A, Ribeiro S, Tsiapalis D, Eglin D, Bohner M, Dubruel P, Procter P, Zeugolis DI, Bayon Y. Joint academic and industrial efforts towards innovative and efficient solutions for clinical needs. J Mater Sci Mater Med. 2018 Jul 31;29(8):129. doi: 10.1007/s10856-018-6136-3. Review. PubMed PMID: 30066293.

11: Chen X, Shibata AC, Hendi A, Kurashina M, Fortes E, Weilinger NL, MacVicar BA, Murakoshi H, Mizumoto K. Rap2 and TNIK control Plexin-dependent tiled synaptic innervation in C. elegans. Elife. 2018 Jul 31;7. pii: e38801. doi: 10.7554/eLife.38801. PubMed PMID: 30063210; PubMed Central PMCID: PMC6067881.

12: Tiong KL, Yeang CH. Explaining cancer type specific mutations with transcriptomic and epigenomic features in normal tissues. Sci Rep. 2018 Jul 30;8(1):11456. doi: 10.1038/s41598-018-29861-1. PubMed PMID: 30061703; PubMed Central PMCID: PMC6065413.

13: Ghasemi M, Nolan DR, Lally C. An investigation into the role of different constituents in damage accumulation in arterial tissue and constitutive model development. Biomech Model Mechanobiol. 2018 Jul 30. doi: 10.1007/s10237-018-1054-3. [Epub ahead of print] PubMed PMID: 30058051.

14: Quak M, Langford ZD, London RE, Talsma D. Contralateral delay activity does not reflect behavioral feature load in visual working memory. Biol Psychol. 2018 Jul 25;137:107-115. doi: 10.1016/j.biopsycho.2018.07.006. [Epub ahead of print] PubMed PMID: 30055237.

15: Sturrock M, Miller IS, Kang G, Hannis Arba'ie N, O'Farrell AC, Barat A, Marston G, Coletta PL, Byrne AT, Prehn JH. Anti-angiogenic drug scheduling optimisation with application to colorectal cancer. Sci Rep. 2018 Jul 25;8(1):11182. doi: 10.1038/s41598-018-29318-5. PubMed PMID: 30046049; PubMed Central PMCID: PMC6060139.

16: Cummins MR, Ranade-Kharkar P, Johansen C, Bennett H, Gabriel S, Crouch BI, Del Fiol G, Hoffman M. Simple Workflow Changes Enable Effective Patient Identity Matching in Poison Control. Appl Clin Inform. 2018 Jul;9(3):553-557. doi: 10.1055/s-0038-1667000. Epub 2018 Jul 25. PubMed PMID: 30045385; PubMed Central PMCID: PMC6059864.

17: Chan WK, Wildeboer D, Garelick H, Purchase D. Competition of As and other Group 15 elements for surface binding sites of an extremophilic Acidomyces acidophilus isolated from a historical tin mining site. Extremophiles. 2018 Jul 23. doi: 10.1007/s00792-018-1039-2. [Epub ahead of print] PubMed PMID: 30039469.

18: Grebely J, Larney S, Peacock A, Colledge S, Leung J, Hickman M, Vickerman P, Blach S, Cunningham E, Dumchev K, Lynskey M, Stone J, Trickey A, Razavi H, Mattick RP, Farrell M, Dore GJ, Degenhardt L. Global, regional, and country-level estimates of hepatitis C infection among people who have recently injected drugs. Addiction. 2018 Jul 23. doi: 10.1111/add.14393. [Epub ahead of print] PubMed PMID: 30035835.

19: Zullig LL, Blalock DV, Dougherty S, Henderson R, Ha CC, Oakes MM, Bosworth HB. The new landscape of medication adherence improvement: where population health science meets precision medicine. Patient Prefer Adherence. 2018 Jul 13;12:1225-1230. doi: 10.2147/PPA.S165404. eCollection 2018. Review. PubMed PMID: 30034226; PubMed Central PMCID: PMC6049050.

20: Kerrigan SW, Martin-Loeches I. Public awareness of sepsis is still poor: we need to do more. Intensive Care Med. 2018 Jul 19. doi: 10.1007/s00134-018-5307-5. [Epub ahead of print] PubMed PMID: 30027308.